molecular formula C10H12N4S B13679797 1-(4-Propylphenyl)-1H-tetrazole-5-thiol

1-(4-Propylphenyl)-1H-tetrazole-5-thiol

Cat. No.: B13679797
M. Wt: 220.30 g/mol
InChI Key: ZBXICRNUKNWKNL-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a propyl group attached to the phenyl ring and a thiol group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-(4-Propylphenyl)-1H-tetrazole-5-thiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration of 4-propylbenzene:

    Reduction of the nitro group: The nitro group is reduced to an amine group.

    Formation of the tetrazole ring: The amine group undergoes a cyclization reaction with sodium azide to form the tetrazole ring.

    Introduction of the thiol group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-Propylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include disulfides, reduced tetrazoles, and various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Propylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of new materials with unique electronic properties, such as organic semiconductors.

    Chemical Sensors: Its thiol group makes it suitable for use in chemical sensors for detecting heavy metals and other analytes.

    Catalysis: It is explored as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

1-(4-Propylphenyl)-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1H-tetrazole-5-thiol: Lacks the propyl group, leading to different solubility and reactivity.

    1-(4-Methylphenyl)-1H-tetrazole-5-thiol: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.

    1-(4-Chlorophenyl)-1H-tetrazole-5-thiol: The presence of a chlorine atom introduces different reactivity and potential biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Propylphenyl)-1H-tetrazole-5-thiol, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves coupling 4-propylphenyl precursors with tetrazole-thiol intermediates under heterogenous catalytic conditions. For example, PEG-400 medium with Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates efficient coupling, monitored via TLC . Optimization includes adjusting catalyst loading (e.g., 10 wt%), reaction time (1–2 hours), and solvent polarity to enhance yield. Post-reaction purification via recrystallization in aqueous acetic acid is critical .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Characteristic shifts for the propylphenyl group (δ 0.8–1.2 ppm for CH₃, δ 1.5–1.7 ppm for CH₂) and tetrazole-thiol protons (δ 8–9 ppm) .
  • IR : Strong absorption bands at 2550–2600 cm⁻¹ (S-H stretch) and 1600–1650 cm⁻¹ (tetrazole ring vibrations) .
  • Cross-validation with elemental analysis ensures purity (>95%) .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

  • Methodology : The thiol group is prone to oxidation; thus, storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Solvent compatibility tests show stability in DMSO or ethanol for ≤6 months. Degradation products (e.g., disulfides) can be monitored via HPLC .

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodology : The deprotonated thiolate form binds to metal centers (e.g., Sn, Cu) via the sulfur atom, forming organometallic complexes. Potentiometric titration in alkaline medium (pH 10–12) confirms ligand-to-metal stoichiometry (1:1 or 1:2) .

Advanced Research Questions

Q. How can conflicting data from synthetic yields or characterization be resolved?

  • Methodology : Discrepancies in yield (e.g., 60% vs. 85%) may arise from incomplete coupling or side reactions. Use parallel reaction monitoring (via LC-MS) and optimize catalyst activity (e.g., switch to Pd/C for aryl coupling). For spectral mismatches, compare computed vs. experimental NMR using DFT simulations .

Q. What reaction mechanisms explain the nucleophilic behavior of the tetrazole-thiol group?

  • Methodology : The thiol group acts as a soft nucleophile, attacking electrophilic centers (e.g., alkyl halides). Computational studies (DFT) reveal charge distribution: sulfur (Mulliken charge: –0.45) facilitates SN2 reactions. Kinetic studies under varying pH (4–10) confirm base-catalyzed pathways .

Q. What strategies address solubility limitations in aqueous or nonpolar media?

  • Methodology :

  • Co-solvents : Ethanol/DMSO mixtures (70:30 v/v) enhance solubility to 15 mg/mL.
  • Derivatization : Alkylation of the thiol group (e.g., with methyl iodide) improves lipophilicity for membrane permeability assays .

Q. How can computational modeling predict biological interactions of derivatives?

  • Methodology : Molecular docking (AutoDock Vina) against targets (e.g., COX-2, EGFR) identifies binding affinities (ΔG ≤ –8 kcal/mol). ADME predictions (SwissADME) assess logP (2.1–3.5) and bioavailability (>70%) for lead optimization .

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodology : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) detects impurities ≤0.1%. Calibration curves (R² ≥ 0.999) for disulfide byproducts (m/z 450–500) ensure compliance with ICH guidelines .

Q. How do substituents on the phenyl ring modulate biological activity?

  • Methodology : Compare IC₅₀ values for derivatives (e.g., 4-fluoro vs. 4-nitro substituents) in cytotoxicity assays (MTT protocol). Electron-withdrawing groups enhance activity (e.g., IC₅₀: 12 µM vs. 45 µM) by increasing electrophilicity .

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

1-(4-propylphenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C10H12N4S/c1-2-3-8-4-6-9(7-5-8)14-10(15)11-12-13-14/h4-7H,2-3H2,1H3,(H,11,13,15)

InChI Key

ZBXICRNUKNWKNL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N2C(=S)N=NN2

Origin of Product

United States

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